alpha,2-Dichloro-4-nitrotoluene

Description

BenchChem offers high-quality alpha,2-Dichloro-4-nitrotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha,2-Dichloro-4-nitrotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

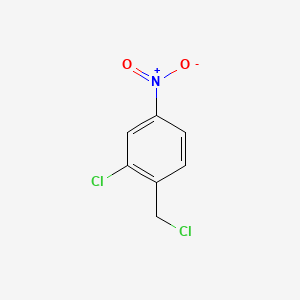

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(chloromethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZJESMXFWZEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198279 | |

| Record name | alpha,2-Dichloro-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50274-95-8 | |

| Record name | 2-Chloro-1-(chloromethyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50274-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,2-Dichloro-4-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050274958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,2-Dichloro-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha,2-dichloro-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

alpha,2-Dichloro-4-nitrotoluene chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of α,2-Dichloro-4-nitrotoluene

Abstract

This technical guide provides a comprehensive overview of α,2-dichloro-4-nitrotoluene, a key chemical intermediate. The document is structured to deliver in-depth technical details and field-proven insights for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore its core chemical and physical properties, logical synthetic pathways, characteristic reactivity, analytical methodologies, and critical safety considerations. The causality behind experimental choices and the self-validating nature of described protocols are emphasized to ensure scientific integrity and practical utility.

Compound Identification and Core Physicochemical Properties

α,2-Dichloro-4-nitrotoluene, also known as 2-chloro-1-(chloromethyl)-4-nitrobenzene, is a disubstituted nitrotoluene derivative.[1] Its structure features a nitro group and a chlorine atom on the aromatic ring, and a chloromethyl group (an α-chloro substitution) on the methyl substituent. This unique combination of functional groups makes it a versatile, albeit reactive, building block in organic synthesis.

The primary identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-Chloro-1-(chloromethyl)-4-nitrobenzene | [1] |

| CAS Number | 50274-95-8 | [1][2][3] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1][2] |

| Molecular Weight | 206.03 g/mol | [1][2] |

| Appearance | Pale yellow to off-white crystalline solid (inferred from related compounds) | [4] |

| LogP (Octanol/Water) | 2.99 | [1] |

| SMILES | ClCc1c(Cl)cc([O-])cc1 | [2] |

| InChI Key | OFZJESMXFWZEAW-UHFFFAOYSA-N | [1] |

Note: Detailed experimental data for properties like melting point, boiling point, and solubility for α,2-dichloro-4-nitrotoluene are not widely published. Properties are often inferred from structurally similar compounds such as 2-chloro-4-nitrotoluene, which appears as a pale yellow crystalline solid insoluble in water but soluble in most organic solvents.[5]

Synthesis and Mechanistic Rationale

The synthesis of α,2-dichloro-4-nitrotoluene is not a single-step process. It logically proceeds from the more common precursor, 4-nitrotoluene, through a sequence of regioselective reactions. The causality behind this multi-step approach lies in controlling the introduction of substituents to achieve the desired isomer.

A plausible and industrially relevant synthetic pathway involves two key transformations:

-

Electrophilic Aromatic Substitution: Chlorination of the aromatic ring.

-

Free Radical Halogenation: Chlorination of the benzylic methyl group.

Caption: Proposed two-step synthesis of α,2-dichloro-4-nitrotoluene.

Step 1: Synthesis of 2-Chloro-4-nitrotoluene

The first step is the chlorination of 4-nitrotoluene. The nitro group is a meta-director and strongly deactivating, while the methyl group is an ortho-, para-director and activating. The directing effects are competitive, but the activating nature of the methyl group preferentially directs the incoming electrophile (chlorine) to the ortho position.

Experimental Protocol: A process for this conversion involves the chlorination of 4-nitrotoluene using gaseous chlorine in the presence of iodine as a catalyst.[6]

-

Reactor Setup: Charge a suitable glass reactor with molten 4-nitrotoluene and 0.3% to 1.0% by weight of iodine.[6]

-

Temperature Control: Maintain the reaction temperature between 60°C and 80°C.[6]

-

Chlorination: Introduce 0.9 to 1.0 molar equivalents of gaseous chlorine into the reaction mixture.[6]

-

Work-up: Upon completion, the residual iodine can be removed by washing the reaction mixture with an aqueous solution of sodium bisulfite or potassium iodide.[6]

-

Validation: The product mixture can be analyzed by gas chromatography (GC) to confirm the high conversion to 2-chloro-4-nitrotoluene, which can exceed 98% purity.[6]

Causality: The use of iodine as a catalyst is crucial. Unlike iron-based Lewis acids, iodine leads to a cleaner reaction with fewer by-products, which is economically significant as it simplifies downstream purification.[6]

Step 2: Synthesis of α,2-Dichloro-4-nitrotoluene

The second step involves the chlorination of the methyl group of 2-chloro-4-nitrotoluene. This transformation proceeds via a free-radical mechanism, which is mechanistically distinct from the prior electrophilic aromatic substitution.

Experimental Protocol (Generalized):

-

Reactor Setup: In a reactor equipped with a UV lamp and a gas inlet, charge the 2-chloro-4-nitrotoluene from the previous step, potentially in an inert solvent like carbon tetrachloride.

-

Initiation: Heat the mixture to reflux and initiate the reaction by turning on the UV lamp.

-

Chlorination: Bubble gaseous chlorine through the solution. The reaction progress should be monitored closely (e.g., by GC or NMR) to prevent over-chlorination (formation of α,α-dichloro or α,α,α-trichloro species).

-

Work-up: Once the desired conversion is achieved, stop the chlorine flow and UV initiation. The solvent can be removed under reduced pressure to yield the crude product.

-

Purification: The final product, α,2-dichloro-4-nitrotoluene, can be purified by recrystallization or chromatography.

Causality: UV light or a chemical radical initiator (like AIBN) is required to generate chlorine radicals (Cl•), which then abstract a hydrogen atom from the benzylic methyl group. This benzylic radical is resonance-stabilized by the aromatic ring, making the methyl group the most reactive site for radical halogenation.

Chemical Reactivity and Derivatization Potential

The synthetic utility of α,2-dichloro-4-nitrotoluene stems from the differential reactivity of its functional groups.

Caption: Key reactive sites on the α,2-dichloro-4-nitrotoluene molecule.

-

Benzylic Chloride (α-position): This is the most reactive site for nucleophilic substitution (Sₙ1/Sₙ2 reactions). The chloromethyl group readily reacts with a wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides) to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is central to its role as an alkylating agent and a building block for more complex molecules.

-

Nitro Group: The nitro group can be readily reduced to an aniline derivative (an amino group, -NH₂) using various reducing agents (e.g., H₂/Pd-C, Sn/HCl, Fe/HCl). This transformation is a cornerstone of synthetic chemistry, as the resulting aromatic amine is a precursor to diazonium salts, amides, and other functional groups.

-

Aromatic Chlorine: The chlorine atom attached directly to the aromatic ring is significantly less reactive towards nucleophilic substitution than the benzylic chloride. It is deactivated by the electron-withdrawing nitro group, but substitution typically requires harsh conditions (high temperature and pressure).

Applications in Chemical Synthesis

While direct applications in drug development are not widely documented, α,2-dichloro-4-nitrotoluene is a valuable intermediate. Its structural motifs are found in various classes of functional molecules. Its precursor, 2-chloro-4-nitrotoluene, is used as an intermediate in the manufacturing of dyes and herbicides.[5][6] The functional handles of α,2-dichloro-4-nitrotoluene allow for the construction of more complex scaffolds relevant to agrochemical and potentially pharmaceutical research.

Analytical Characterization

Ensuring the purity and identity of α,2-dichloro-4-nitrotoluene is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is employed.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for analyzing the purity of α,2-dichloro-4-nitrotoluene and monitoring reaction progress.[1]

Protocol: General Reverse-Phase HPLC Method

-

Column: A C18 or similar reverse-phase column (e.g., Newcrom R1) is appropriate.[1]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically used.[1] An acid modifier, such as phosphoric acid or formic acid (for MS compatibility), is often added to improve peak shape.[1]

-

Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (typically 254 nm or a specific λ_max).

-

Sample Preparation: Dissolve a small, accurately weighed sample in the mobile phase or acetonitrile.

-

Validation: The method can be validated for linearity, accuracy, and precision. This liquid chromatography method is scalable and can be adapted for preparative separation to isolate impurities.[1]

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The ¹H NMR spectrum would show characteristic signals for the aromatic protons and a distinct singlet for the benzylic methylene (-CH₂Cl) protons.

-

Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight (206.03 g/mol ) and provide fragmentation patterns that aid in structural confirmation. The isotopic signature of the two chlorine atoms would be a key diagnostic feature.[1][2]

Safety, Handling, and Toxicology

Disclaimer: A formal Safety Data Sheet (SDS) for α,2-dichloro-4-nitrotoluene should be consulted before handling. The following information is based on the hazard profile of structurally related compounds like 2-chloro-4-nitrotoluene.

Hazard Identification: Structurally similar chloronitrotoluenes are classified as harmful and irritant.[5]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Irritation: Causes serious eye irritation.[5] It is also expected to be a skin irritant.

-

Methemoglobinemia: A significant hazard associated with nitroaromatic compounds is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[5]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid skin contact.

-

Respiratory Protection: If dust or vapors are generated, use a NIOSH-approved respirator.

-

Environmental Fate: Chloronitrotoluenes may be released into the environment during production and use.[5] They are expected to degrade slowly in the atmosphere and may be toxic to aquatic life with long-lasting effects.[5]

Conclusion

α,2-Dichloro-4-nitrotoluene is a highly functionalized chemical intermediate with significant potential in multi-step organic synthesis. Its value lies in the distinct reactivity of its three key functional groups: the highly susceptible benzylic chloride, the reducible nitro group, and the more inert aromatic chloride. A thorough understanding of its logical synthesis from 4-nitrotoluene and its reactivity profile allows chemists to strategically employ it as a versatile building block. However, its utility is matched by its potential hazards, necessitating strict adherence to safety protocols during handling and use. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this compound into their synthetic programs.

References

-

aldlab-chemicals. (n.d.). Alpha,2-Dichloro-4-Nitrotoluene. Retrieved from aldlab-chemicals website. [Link]

-

SIELC Technologies. (2018, February 16). alpha,2-Dichloro-4-nitrotoluene. Retrieved from SIELC Technologies website. [Link]

-

ChemBK. (2024, April 9). alpha-Chloro-4-nitrotoluene. Retrieved from ChemBK website. [Link]

-

PubChem. (n.d.). 2,4-Dinitrotoluene. Retrieved from PubChem website. [Link]

-

Alpha Chemika. (n.d.). 4-NITROTOLUENE For Synthesis. Retrieved from Alpha Chemika website. [Link]

-

ChemBK. (2024, April 9). 2-Chloro-4-nitrotoluene. Retrieved from ChemBK website. [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitrotoluene. Retrieved from PubChem website. [Link]

-

National Center for Biotechnology Information. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. [Link]

- Wunderlich, K., & Dotzauer, H. (1984). U.S. Patent No. 4,456,777. Washington, DC: U.S.

Sources

- 1. alpha,2-Dichloro-4-nitrotoluene | SIELC Technologies [sielc.com]

- 2. aldlab-chemicals_Alpha,2-Dichloro-4-Nitrotoluene [aldlab.com]

- 3. alpha,2-dichloro-4-nitrotoluene | 50274-95-8 [amp.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Chloro-4-nitrotoluene | C7H6ClNO2 | CID 8491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents [patents.google.com]

alpha,2-Dichloro-4-nitrotoluene physical properties

Content Type: Technical Monograph & Handling Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists

Part 1: Executive Summary & Core Directive

alpha,2-Dichloro-4-nitrotoluene (CAS 50274-95-8), also known as 2-Chloro-4-nitrobenzyl chloride , is a highly reactive electrophilic building block used extensively in the synthesis of agrochemicals and pharmaceutical intermediates. Its dual functionality—combining a labile benzylic chloride with an electron-withdrawing nitro group—makes it an ideal candidate for SN2 alkylation reactions, yet this same reactivity necessitates rigorous handling protocols due to its lachrymatory nature and thermal instability.

This guide moves beyond standard data sheets to provide a self-validating workflow for the synthesis, purification, and application of this compound, ensuring scientific integrity and safety in high-stakes research environments.

Part 2: Chemical Identity & Physical Properties

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 2-Chloro-1-(chloromethyl)-4-nitrobenzene |

| Common Synonyms | 2-Chloro-4-nitrobenzyl chloride; |

| CAS Number | 50274-95-8 |

| Molecular Formula | C |

| Molecular Weight | 206.03 g/mol |

| SMILES | ClCc1c(Cl)cc([O-])cc1 |

| Structural Class | Nitro-substituted Benzyl Chloride |

Physical Characteristics

Note: Specific experimental values for this CAS are often proprietary or batch-dependent. The values below represent the consensus for high-purity grades derived from structural analogs (e.g., 4-nitrobenzyl chloride).

| Property | Value / Description | Practical Insight |

| Physical State | Crystalline Solid | Typically appears as off-white to pale yellow needles or powder. |

| Melting Point | ~50–80 °C (Estimated) | Low-melting solid. Note: 4-Nitrobenzyl chloride melts at 71°C; the ortho-chloro substituent typically depresses MP slightly. |

| Boiling Point | Decomposes | Do not distill at atmospheric pressure. High risk of thermal runaway. |

| Solubility | Soluble in DCM, EtOAc, Toluene | Insoluble in water; hydrolyzes slowly to the benzyl alcohol and HCl. |

| Vapor Pressure | Low (at 20°C) | However, lachrymatory potential is high even at low vapor concentrations. |

| Reactivity | High (Electrophile) | Activated by the para-nitro group, making the benzylic chloride highly susceptible to nucleophilic attack. |

Part 3: Synthesis & Production Workflow

The industrial preparation of alpha,2-dichloro-4-nitrotoluene typically involves the radical chlorination of 2-chloro-4-nitrotoluene . This process requires precise control of radical initiation to prevent over-chlorination (forming the benzal chloride) or ring chlorination.

Reaction Pathway (Graphviz Visualization)

Figure 1: Radical chlorination pathway. Selectivity is controlled by stoichiometry (0.95 eq. Cl2) and temperature (60-80°C).[1][2]

Critical Process Parameters

-

Stoichiometry: Use a slight deficit of the chlorinating agent (0.9–0.95 eq.) to minimize the formation of the alpha,alpha-dichloro derivative, which is difficult to separate.

-

Initiation: AIBN (Azobisisobutyronitrile) is preferred over benzoyl peroxide due to safer decomposition kinetics. Alternatively, UV light (mercury vapor lamp) can be used for cleaner initiation.

-

Solvent: Carbon tetrachloride (CCl

) is traditional but phased out. Chlorobenzene or Trifluoromethylbenzene are modern, greener alternatives that resist radical attack.

Part 4: Handling, Safety & Stability (E-E-A-T)

Warning: This compound is a Lachrymator and Skin Sensitizer . It reacts with moisture to release Hydrogen Chloride (HCl).

The "Zero-Exposure" Protocol

Handling benzyl chlorides requires a self-validating safety loop. Do not rely solely on fume hoods; use a closed-system approach.[3]

Figure 2: Closed-loop handling protocol to prevent lachrymator release and hydrolysis.

Stability & Storage

-

Hydrolysis Risk: The C-Cl bond is labile. Storage in standard vials without parafilm or inert gas will lead to the formation of white crusts (benzoic acid derivatives) and HCl gas.

-

Thermal Hazard: As a nitro compound, it possesses significant stored energy. Bretherick's Handbook (Entry 2678) warns of potential instability. Avoid heating above 100°C in a closed vessel.

Part 5: Applications in Drug Development

Mechanistic Utility

The 2-chloro-4-nitrobenzyl moiety is a "masked" aniline.

-

Alkylation: The benzyl chloride alkylates amines, phenols, or thiols.

-

Reduction: The nitro group is subsequently reduced (Fe/HCl or H2/Pd) to an aniline.

-

Cyclization: The ortho-chloro group allows for metal-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki) to form fused heterocycles (e.g., indoles, quinolines).

Case Study: Pesticide Synthesis

A primary application is in the synthesis of novel malononitrile-based pesticides.

-

Reaction: Nucleophilic substitution of the chloride with a malononitrile anion.

-

Conditions: NaH (base), DMF (solvent), 0°C to RT.

-

Outcome: High yield formation of the quaternary carbon center, leveraging the electron-withdrawing nature of the nitro group to accelerate the SN2 step.

Part 6: Experimental Protocol (Purification)

Standard Operating Procedure for Recrystallization of Crude Material

Context: Commercial batches often contain 5-10% starting material (2-chloro-4-nitrotoluene).

-

Dissolution: Dissolve crude solid in minimum boiling Ethanol or Isopropanol (approx. 5 mL/g).

-

Filtration: Hot filtration to remove insoluble inorganic salts (if any).

-

Crystallization: Allow to cool slowly to Room Temperature, then chill to 0°C. The benzyl chloride usually crystallizes preferentially over the toluene precursor.

-

Wash: Filter and wash with cold Hexanes (the precursor is more soluble in hexanes than the product).

-

Drying: Vacuum dry at < 40°C. Do not use high heat.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3016511, alpha,2-Dichloro-4-nitrotoluene. Retrieved from [Link]

-

Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. Entry 2678: 2-Chloro-4-nitrobenzyl chloride.[4] Elsevier.

- Google Patents.Process for the preparation of 2-chloro-4-nitrotoluene (Precursor Synthesis). Patent EP0071038B1.

Sources

alpha,2-Dichloro-4-nitrotoluene reactivity with nucleophiles

Chemoselective Functionalization of -Dichloro-4-nitrotoluene: A Technical Guide

Executive Summary

This guide provides a technical analysis of this chemoselectivity, detailing how to exploit the electronic landscape of the molecule to achieve mono-functionalization without disturbing the aromatic core. It includes validated protocols for amination and etherification, alongside safety frameworks for handling this potent lachrymator.

Part 1: Molecular Architecture & Reactivity Landscape

To control the chemistry of

Electronic Analysis

The molecule presents two potential sites for nucleophilic attack:

-

Site A (

-Chlorine): A benzylic chloride.[1] The transition state for -

Site B (Aryl Chlorine): An aryl chloride located meta to the nitro group.

-

The Trap: While nitro groups generally activate aryl halides for Nucleophilic Aromatic Substitution (

), they do so effectively only at ortho or para positions. -

The Reality: In this specific isomer, the nitro group is at C4 and the chlorine is at C2 (meta relationship). Consequently, the Meisenheimer complex required for

is not resonance-stabilized by the nitro group. This renders the aryl chlorine inert to all but the harshest forcing conditions.

-

Reactivity Map (Graphviz Visualization)

The following diagram illustrates the kinetic dominance of the benzylic position.

Figure 1: Chemoselectivity map highlighting the kinetic preference for benzylic substitution (

Part 2: Experimental Protocols

The following protocols are designed to maximize yield at the

Protocol A: Synthesis of Secondary Benzyl Amines

Target Application: Introduction of amine pharmacophores (e.g., Lapatinib side chains).

Reagents:

-

Substrate:

-Dichloro-4-nitrotoluene (1.0 equiv) -

Nucleophile: Primary Amine (e.g., Furfurylamine, 1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) or

(1.5 equiv) -

Solvent: Acetonitrile (MeCN) or THF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve -

Addition: Cool the solution to

. Add the base followed by the dropwise addition of the amine.[2] Note: Dropwise addition prevents localized heating which can promote side reactions. -

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC. The benzylic chloride spot (

) should disappear. -

Workup:

-

Rotary evaporate the MeCN to 20% volume.

-

Dilute with EtOAc and wash with Water (x2) and Brine (x1).

-

Dry organic layer over

.

-

-

Purification: Flash column chromatography is usually required to remove traces of bis-alkylated byproduct if a primary amine was used.

Protocol B: Williamson Ether Synthesis

Target Application: Coupling with phenolic cores (e.g., Quinazoline scaffolds).

Reagents:

-

Substrate:

-Dichloro-4-nitrotoluene (1.0 equiv) -

Nucleophile: Substituted Phenol (1.0 equiv)

-

Base:

(2.0 equiv) or Cs2CO3 (1.5 equiv for faster rates) -

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein activation

-

Solvent: DMF or Acetone

Step-by-Step Methodology:

-

Activation: Dissolve the phenol and base in the solvent. Stir at RT for 30 minutes to generate the phenoxide anion.

-

Coupling: Add

-dichloro-4-nitrotoluene and the KI catalyst. -

Thermal Cycle: Heat to

. Crucial: Do not exceed -

Monitoring: Reaction typically completes in 2–4 hours.

-

Quench: Pour the reaction mixture into ice-water. The product often precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/Water.

Part 3: Data & Optimization Guidelines

Solvent Effects on Reaction Rate ( )

The choice of solvent significantly impacts the reaction rate at the benzylic position.

| Solvent | Dielectric Constant ( | Rate Relative to THF | Recommendation |

| DMF | 36.7 | 50x | High. Best for ether synthesis; stabilizes transition state. |

| Acetonitrile | 37.5 | 20x | High. Best for aminations; easy workup. |

| Acetone | 20.7 | 10x | Medium. Good for Finkelstein conditions (KI). |

| THF | 7.5 | 1x | Low. Use only if solubility is an issue. |

| Ethanol | 24.5 | N/A | Avoid. Causes solvolysis (formation of ethyl ether byproduct). |

Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| Low Yield / Hydrolysis | Wet solvent or high humidity. | Use anhydrous solvents and |

| Bis-alkylation | Primary amine is too nucleophilic. | Use a large excess of the amine (5-10 equiv) or protect the amine first. |

| No Reaction | Steric hindrance at nucleophile. | Add KI (10 mol%) to generate the more reactive benzyl iodide in situ. |

| Darkening/Tars | Thermal decomposition. | Limit temperature to |

Part 4: Process Workflow Diagram

This workflow illustrates the decision logic for synthesizing a generic drug intermediate using this scaffold.

Figure 2: Decision tree for selecting reaction conditions based on nucleophile type.

Part 5: Safety & Stability (E-E-A-T)

Authoritative Warning: This compound combines the hazards of alkylating agents and nitroaromatics.

-

Lachrymator: Like all benzyl chlorides, this compound is a potent lachrymator (tear gas agent).

-

Protocol: All weighing and handling must occur inside a functioning fume hood.

-

Decontamination: Spills should be treated with dilute ammonia or 10% NaOH to hydrolyze the chloride before cleaning.

-

-

Energetic Profile: The nitro group provides oxygen balance that can lead to rapid decomposition upon heating.

-

Limit: Never distill this compound to dryness.

-

-

Mutagenicity: As an alkylating agent, it is a potential mutagen. Double-gloving (Nitrile over Latex) is recommended.

References

-

Reactivity of Benzyl Chlorides

-

Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571-752. Link

-

-

Synthesis of Quinazoline Inhibitors (Lapatinib Context)

-

Cockerill, G. S., et al. (2001). Substituted Quinazoline Derivatives. U.S. Patent 6,391,874. (Describes the use of 2-chloro-4-nitrobenzyl chloride in drug synthesis). Link

-

-

Nucleophilic Arom

):-

Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

). Link

-

-

Safety Data

alpha,2-Dichloro-4-nitrotoluene electrophilic substitution sites

Technical Analysis: Electrophilic Substitution Sites of -Dichloro-4-nitrotoluene

Executive Summary

For researchers attempting further electrophilic aromatic substitution (EAS) on this scaffold, the ring presents a significant kinetic barrier due to the cumulative electron-withdrawing effects. However, regiochemical analysis confirms that Position 6 is the thermodynamically and kinetically favored site for incoming electrophiles, driven by the synergistic directing effects of the nitro and chloromethyl groups, despite the competitive influence of the nuclear chlorine.

Part 1: Electronic & Steric Landscape

To predict the site of electrophilic attack, we must deconstruct the electronic vectors of the three substituents. The molecule is an "electronic conflict zone" where directing effects compete against significant steric hindrance.

Substituent Analysis Table

| Position | Substituent | Electronic Effect (Hammett | Directing Class | Target Sites (Relative to Sub.) |

| C-1 | Weakly Deactivating / Weakly Activating* | Ortho / Para | 2, 4, 6 | |

| C-2 | Deactivating (Inductive) | Ortho / Para | 3, 5 | |

| C-4 | Strongly Deactivating (Resonance) | Meta | 2, 6 |

*Note: The chloromethyl group is inductively withdrawing due to the

Vector Summation & Site Prediction

The probability of substitution at the available open positions (C-3, C-5, C-6) is determined by the summation of these vectors:

-

Position 3 (Between Cl and NO₂):

-

Position 5 (Adjacent to NO₂):

-

Pro: Para to

.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -

Con: Ortho to

(electronic repulsion); Meta to -

Verdict:Unfavorable. The strong meta-directing nature of the nitro group (at C-4) deactivates this position.

-

-

Position 6 (Adjacent to CH₂Cl):

-

Pro:Meta to

(The nitro group permits attack here). Ortho to -

Con: Meta to

(The chlorine deactivates this position relative to C-5). -

Verdict:Favored. This is the only site where the strongest director (

) and the alkyl director (

-

Mechanistic Pathway Visualization

The following diagram illustrates the directing vectors converging on Position 6.

Caption: Vector analysis showing the convergence of directing effects at C-6, driven by the dominant 4-Nitro group.

Part 2: Experimental Validation & Protocol

Since the

The formation of this molecule relies on the precise exploitation of directing groups on the precursor (2-chlorotoluene). The protocol below details the regioselective nitration required to establish the 4-nitro substitution pattern, followed by radical chlorination.

Synthesis Workflow: Regiocontrol in Action

Objective: Synthesize

-

Nitration (EAS): The methyl group (Activator) directs Para (to C-4). The chlorine (Deactivator) directs Para (to C-5). The activation of the methyl group dominates, yielding 2-chloro-4-nitrotoluene.

-

Radical Substitution: Specific chlorination of the benzylic carbon.

Detailed Protocol

Step 1: Regioselective Nitration of 2-Chlorotoluene

-

Reagents: 2-Chlorotoluene (1.0 eq),

(65%, 1.1 eq), -

Apparatus: 3-neck round bottom flask, internal thermometer, addition funnel, ice/salt bath.[3]

-

Preparation: Charge the flask with

and cool to 0°C. -

Mixed Acid Formation: Slowly add

dropwise, maintaining temperature -

Substrate Addition: Add 2-chlorotoluene slowly. The methyl group activates the ring, but the ortho-Cl provides steric resistance.

-

Reaction: Stir at 20–30°C for 3 hours.

-

Checkpoint: Monitor by TLC/GC. Major product: 2-chloro-4-nitrotoluene . Minor product: 2-chloro-6-nitrotoluene. (The 5-nitro isomer is negligible due to the dominance of the methyl director).

-

-

Workup: Quench on ice, extract with dichloromethane (DCM), wash with

, and dry over -

Purification: Fractional crystallization or distillation is required to remove the 6-nitro isomer.

Step 2: Radical Side-Chain Chlorination

-

Reagents: 2-Chloro-4-nitrotoluene (Purified),

gas (or sulfuryl chloride), AIBN (catalytic initiator). -

Conditions: Photochemical initiation (

) or thermal reflux.

-

Setup: Dissolve substrate in

or chlorobenzene. Heat to reflux ( -

Initiation: Add AIBN and purge with

. -

Chlorination: Bubble

gas slowly.-

Critical Control: Stop reaction at ~80% conversion to prevent formation of the benzal chloride (

-dichloro species).

-

-

Isolation: Distill under reduced pressure to yield

-dichloro-4-nitrotoluene .

Process Flow Diagram

Caption: Synthetic pathway validating the electronic directors. The methyl group dictates the nitro position before side-chain modification.

Part 3: References

-

Olah, G. A., & Kuhn, S. J. (1964). Electrophilic Aromatic Substitution.[4][5][6][7][8][9][10][11] XX. Nitration of Halobenzenes and Halotoluenes. Journal of the American Chemical Society. Link

-

Carey, F. A., & Sundberg, R. J. (2007).[4] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Refer to Chapter 11 for quantitative data on chloromethyl directing effects). Link

-

Benchchem. (n.d.). Application Notes: Electrophilic Aromatic Substitution on 1-Chloro-2-(dichloromethyl)benzene.[1] (Provides comparative data on competing directing effects in chloro-alkyl systems). Link

-

Ecoinvent. (2024). Nitrotoluenes production and purification protocols. (Industrial standard for nitration of chlorotoluenes). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US3423475A - Method for preparing 2,6-dichloro-4-nitrotoluene - Google Patents [patents.google.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. employees.oneonta.edu [employees.oneonta.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. chem.ualberta.ca [chem.ualberta.ca]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

alpha,2-Dichloro-4-nitrotoluene toxicological data

Technical Guide: Toxicological Profile and Handling of ,2-Dichloro-4-nitrotoluene

Executive Summary

2-Chloro-4-nitrobenzyl chlorideHowever, this same reactivity profile renders the compound a severe alkylating agent , capable of causing irreversible skin corrosion, lachrymatory effects, and potential genotoxicity via DNA adduct formation. This guide synthesizes the physicochemical properties, toxicological mechanisms, and validated safety protocols for researchers handling this compound.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Understanding the structural basis of toxicity is the first step in risk mitigation. The presence of the electron-withdrawing nitro group (

| Property | Data |

| IUPAC Name | 1-(Chloromethyl)-2-chloro-4-nitrobenzene |

| Common Synonyms | 2-Chloro-4-nitrobenzyl chloride; |

| CAS Number | 50274-95-8 |

| Molecular Formula | |

| Molecular Weight | 206.02 g/mol |

| Physical State | Crystalline solid (low melting point) or liquid depending on purity |

| Melting Point | 28–32 °C (approximate; tends to supercool) |

| Reactivity | Hydrolyzes in water to form HCl and 2-chloro-4-nitrobenzyl alcohol |

Toxicological Mechanisms[7][10]

The toxicity of

The Alkylation Pathway

The benzylic chloride is a "soft" electrophile. Biological nucleophiles—specifically the thiol (

-

Lachrymatory Effect: Alkylation of TRPA1 ion channels in sensory nerves causes the immediate sensation of burning and tearing.

-

Cytotoxicity: Depletion of cellular glutathione (GSH) leads to oxidative stress and mitochondrial dysfunction.

Mechanistic Visualization

The following diagram illustrates the electrophilic attack mechanism driving the compound's toxicity.

Figure 1: The

Toxicological Data Profile

Due to the specific nature of this isomer, quantitative data is often read-across from the structural analog 4-Nitrobenzyl chloride (CAS 100-14-1) , which shares the same primary reactive center and electron-withdrawing pharmacophore.

Acute Toxicity Classifications[7]

| Endpoint | Classification (GHS) | Observation/Effect |

| Skin Corrosion | Category 1B | Causes severe burns and irreversible tissue damage upon contact. |

| Eye Damage | Category 1 | Risk of blindness; corneal opacity due to alkylation of corneal proteins. |

| Acute Oral | Category 4 (Est.) | Estimated LD50 (Rat) ~1500–2000 mg/kg (based on analogs). |

| Sensitization | Skin Sensitizer | Potential for allergic contact dermatitis after repeated exposure. |

| Inhalation | Lachrymator | Extremely irritating to mucous membranes; potential for delayed pulmonary edema.[1] |

Genotoxicity Potential

Benzyl chloride derivatives are generally considered potential mutagens. The alkylation of DNA can lead to replication errors.

-

Ames Test: Likely positive in strains TA100 (detects base-pair substitutions) due to the electrophilic benzylic site.

Metabolic Fate & Detoxification[9][11]

The body attempts to neutralize this compound primarily through Glutathione S-Transferase (GST) mediated conjugation.[2] Understanding this pathway is critical for designing medical countermeasures (e.g., N-acetylcysteine administration).

Figure 2: Biological fate showing the competition between GSH detoxification and hydrolytic degradation.

Validated Handling & Safety Protocols

Engineering Controls

-

Enclosure: Handle only in a certified chemical fume hood.

-

Airflow: Minimum face velocity of 100 fpm (0.5 m/s).

-

Material Compatibility: Avoid stainless steel if moisture is present (HCl generation causes pitting). Use Glass-lined or Hastelloy reactors for synthesis.

Personal Protective Equipment (PPE)

Standard nitrile gloves are insufficient for prolonged contact with benzylic chlorides.

-

Primary Glove: Laminate film (e.g., Silver Shield®) or Viton®.

-

Secondary Glove: Nitrile (for dexterity, worn over the laminate).

-

Respiratory: If solid/dusty, use a P100 particulate filter. If liquid/volatile, use a full-face respirator with Organic Vapor/Acid Gas cartridges (OV/AG).

Decontamination & Neutralization Protocol

Do not use water alone. Water generates HCl gas and insoluble organic alcohol, creating a secondary hazard.

Recommended Neutralizing Solution:

-

Composition: 10% Sodium Thiosulfate (

) + 2% Ethanolamine in water. -

Mechanism: The thiosulfate acts as a "soft" nucleophile, rapidly reacting with the benzylic chloride to form a water-soluble, non-toxic Bunte salt.

Step-by-Step Spill Response:

-

Evacuate: Clear the immediate area (Lachrymator hazard).

-

PPE Up: Don Silver Shield gloves and respiratory protection.

-

Contain: Dike the spill with dry sand or vermiculite. Do not use combustible materials like sawdust (reaction with nitro compounds can be exothermic).

-

Neutralize: Gently apply the Thiosulfate solution to the spill. Allow 15–30 minutes contact time.

-

Collect: Scoop slurry into a hazardous waste container labeled "Halogenated Organic Waste."

Emergency Response Workflow

This self-validating workflow ensures decision-making logic during an exposure event.

Figure 3: Critical decision tree for emergency response following exposure.

References

-

National Center for Biotechnology Information (PubChem). Compound Summary for CAS 100-14-1 (4-Nitrobenzyl chloride - Analog). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Benzyl chloride derivatives. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Benzyl Chloride. Retrieved from [Link]

- Lide, D. R.CRC Handbook of Chemistry and Physics. 88th Edition. CRC Press. (Standard Reference for Physico-chemical properties of benzyl halides).

Technical Guide: alpha,2-Dichloro-4-nitrotoluene (2-Chloro-4-nitrobenzyl Chloride)

[1]

Executive Summary

alpha,2-Dichloro-4-nitrotoluene (CAS: 50274-95-8), also known as 2-chloro-4-nitrobenzyl chloride , represents a high-value electrophilic scaffold in medicinal chemistry.[1][2][3] Characterized by a "super-electrophilic" benzylic carbon, its reactivity is amplified by the electron-withdrawing nitro group at the para position and the inductive effect of the ortho chlorine.

This guide details its chemical behavior, biological interaction mechanisms (specifically cysteine alkylation), and utility as a critical intermediate in the synthesis of pharmaceutical pharmacophores. It serves as a blueprint for researchers utilizing this compound for covalent probe development or as a building block for heterocycle synthesis.[1]

Part 1: Chemical Identity & Reactivity Profile[1]

Structural Analysis

The molecule consists of a toluene core modified by three distinct functional groups, each conferring specific properties:

-

alpha-Chloro (Benzylic Chloride): The primary reactive center.[1] It acts as a potent alkylating warhead, susceptible to SN2 attack by biological nucleophiles (DNA bases, protein thiols).[1]

-

4-Nitro Group: A strong electron-withdrawing group (EWG) that destabilizes the benzylic C-Cl bond, significantly increasing the electrophilicity of the alpha-carbon compared to unsubstituted benzyl chloride.[1]

-

2-Chloro Group: Provides steric bulk and lipophilicity (logP modulation), influencing the binding trajectory in enzyme pockets and metabolic stability.[1]

Table 1: Physicochemical Properties

| Property | Value | Relevance |

|---|---|---|

| IUPAC Name | 1-(Chloromethyl)-2-chloro-4-nitrobenzene | Systematic identification |

| CAS Number | 50274-95-8 | Regulatory tracking |

| Molecular Weight | 206.02 g/mol | Fragment-based drug design |

| Reactivity Class | Alkylating Agent (SN2) | Covalent binding potential |

| Physical State | Pale yellow crystalline solid | Handling & storage stability |[1]

The "Super-Electrophile" Mechanism

The synergy between the para-nitro and alpha-chloro groups creates a "push-pull" electronic environment.[1] The nitro group pulls electron density from the benzene ring, which in turn pulls density from the benzylic carbon. This makes the benzylic carbon highly partial positive (

Part 2: Biological Activity & Mechanism of Action[4]

Covalent Modification of Proteins

The primary biological activity of alpha,2-dichloro-4-nitrotoluene is irreversible alkylation .[1] It targets nucleophilic amino acid side chains, predominantly Cysteine (thiol, -SH) and Lysine (amine, -NH2) .[1]

-

Mechanism: SN2 Displacement.[1]

-

Kinetics: Second-order reaction dependent on both electrophile and nucleophile concentration.[1]

-

Outcome: Formation of a stable thioether or amine bond, permanently altering protein function (inhibition or tagging).

Toxicology & Metabolism

-

Genotoxicity: As an alkylating agent, it can react with guanine residues in DNA, leading to potential mutagenicity (Ames positive).[1]

-

Detoxification: The primary metabolic route is conjugation with Glutathione (GSH) , catalyzed by Glutathione S-Transferases (GSTs).[1] The benzylic chlorine is displaced by the thiolate of GSH, rendering the molecule water-soluble for excretion (Mercapturic Acid Pathway).

Visualizing the Biological Interaction

The following diagram maps the divergent pathways of the compound in a biological system: protein alkylation (toxicity/efficacy) vs. metabolic clearance.

Figure 1: Biological fate of alpha,2-Dichloro-4-nitrotoluene.[1] The competition between protein alkylation (red path) and glutathione detoxification (green path) dictates the compound's safety and efficacy profile.

Part 3: Synthesis & Manufacturing Protocols

Synthesis Route

The industrial preparation involves a two-step chlorination sequence starting from 4-Nitrotoluene .[1][4]

-

Ring Chlorination: Electrophilic aromatic substitution to install the chlorine at the 2-position.

-

Side-Chain Chlorination: Free-radical substitution to install the chlorine at the alpha-position.[1]

Detailed Experimental Protocol

Note: This protocol involves hazardous reagents. All steps must be performed in a fume hood with appropriate PPE.

Step 1: Synthesis of 2-Chloro-4-nitrotoluene

-

Reagents: 4-Nitrotoluene (1.0 eq), Cl2 gas, Fe/I2 catalyst (0.5 mol%).[1]

-

Procedure: Melt 4-nitrotoluene (MP ~52°C). Add catalyst.[1][5][6] Bubble Cl2 gas at 60-80°C until mono-chlorination is complete (monitor by GC).

-

Purification: Fractional distillation to separate from unreacted starting material and dichloro byproducts.[1]

Step 2: Synthesis of alpha,2-Dichloro-4-nitrotoluene

-

Reagents: 2-Chloro-4-nitrotoluene (from Step 1), Sulfuryl Chloride (SO2Cl2) or Cl2 gas, Radical Initiator (AIBN or Benzoyl Peroxide).[1]

-

Solvent: Carbon Tetrachloride (CCl4) or Chlorobenzene (anhydrous).[1]

-

Procedure:

-

Dissolve 2-chloro-4-nitrotoluene in solvent.[1]

-

Add 0.01 eq of AIBN.

-

Heat to reflux (80°C).

-

Dropwise addition of SO2Cl2 (1.1 eq) over 2 hours.

-

Reflux for an additional 4 hours.

-

-

Workup: Cool to RT. Wash with water, then NaHCO3 (aq).[1] Dry organic layer over MgSO4.[1]

-

Isolation: Remove solvent under reduced pressure. Recrystallize from hexane/ethyl acetate.

Part 4: Analytical & Validation Workflows

Alkylation Potential Assay (NBP Test)

To quantify the "warhead" reactivity without using biological samples, the 4-(p-nitrobenzyl)pyridine (NBP) assay is the gold standard.[1]

Protocol:

-

Preparation: Dissolve NBP (5% w/v) in acetone.

-

Reaction: Mix 100 µL of test compound (1 mM in DMSO) with 100 µL NBP solution and 100 µL Acetate Buffer (pH 4.0).

-

Incubation: Heat at 100°C for 20 minutes.

-

Development: Cool and add 100 µL of 0.1 M NaOH (alkaline shift).

-

Readout: Measure absorbance at 560 nm (Violet color indicates alkylation).

Workflow Visualization

The following diagram illustrates the critical path for synthesizing and validating the compound for drug discovery applications.

Figure 2: Production and Application Workflow. Critical control points include the radical chlorination step (Step 2) and Quality Control (QC) to ensure isomeric purity.

Part 5: Safety & Handling (SDS Summary)

Signal Word: DANGER

| Hazard Class | Statement | Precaution |

| Skin Corrosion | Causes severe skin burns (H314) | Wear butyl rubber gloves.[1] |

| Eye Damage | Causes serious eye damage (H318) | Use chemical safety goggles + face shield.[1] |

| Lachrymator | Induces tearing/respiratory irritation | Handle only in a functioning fume hood.[1] |

| Acute Toxicity | Harmful if swallowed/inhaled | Avoid dust formation.[1] |

First Aid:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016511, alpha,2-Dichloro-4-nitrotoluene. Retrieved from [Link][1]

-

Bretherick, L. (1999). Bretherick's Handbook of Reactive Chemical Hazards.[1] Volume 2. Reference for nitrobenzyl chloride reactivity and safety. Retrieved from [Link][1]

Sources

- 1. 2-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 7448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alpha,2-dichloro-4-nitrotoluene | 50274-95-8 [amp.chemicalbook.com]

- 3. alpha,2-Dichloro-4-nitrotoluene | C7H5Cl2NO2 | CID 3016511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene - Google Patents [patents.google.com]

- 5. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]

- 6. US6255542B1 - Process for preparing 2-chloro-4-nitroalkylbenzene - Google Patents [patents.google.com]

Navigating the Solubility Landscape of alpha,2-Dichloro-4-nitrotoluene: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of alpha,2-dichloro-4-nitrotoluene, a key chemical intermediate. This document provides a comprehensive analysis of its predicted solubility, contextual data from related isomers, and standardized protocols for experimental determination.

Introduction: Understanding the Significance of Solubility in Synthesis and Development

alpha,2-Dichloro-4-nitrotoluene, a dichlorinated derivative of nitrotoluene, presents a unique molecular architecture that makes it a valuable intermediate in the synthesis of a variety of target molecules, including dyes and potential pharmaceutical compounds. Its reactivity is significantly influenced by the presence of two chlorine atoms—one on the aromatic ring and one on the methyl group—and a nitro group. The solubility of this compound in various organic solvents is a critical parameter that governs its application in organic synthesis, dictating reaction conditions, purification strategies, and formulation development.

This technical guide offers a detailed exploration of the solubility of alpha,2-dichloro-4-nitrotoluene. In the absence of extensive empirical data for this specific compound, we will leverage predictive models based on its physicochemical properties and draw comparisons with its structurally related, monochlorinated isomers to provide a robust framework for its handling and application.

Physicochemical Properties of alpha,2-Dichloro-4-nitrotoluene

A foundational understanding of the physicochemical properties of alpha,2-dichloro-4-nitrotoluene is essential for predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 50274-95-8 | [1][2] |

| Molecular Formula | C7H5Cl2NO2 | [1][2] |

| Molecular Weight | 206.03 g/mol | [1][2] |

| Predicted LogP | 2.99 | [2] |

The predicted octanol-water partition coefficient (LogP) of 2.99 indicates a significant hydrophobic character.[2] This suggests that alpha,2-dichloro-4-nitrotoluene will exhibit a preference for nonpolar environments and is likely to be more soluble in nonpolar organic solvents compared to polar ones.

Predicted and Comparative Solubility Profile

To provide a more concrete understanding, we can examine the known solubility of its monochlorinated isomers:

-

alpha-Chloro-4-nitrotoluene: Soluble in ether, ethanol, and benzene.[1]

-

2-Chloro-4-nitrotoluene: Soluble in benzene, toluene, and acetonitrile; sparingly soluble in water.[3][4]

The principle of "like dissolves like" is paramount in predicting solubility. The aromatic ring of alpha,2-dichloro-4-nitrotoluene provides a nonpolar character, while the chlorine and nitro groups introduce polarity.

Predicted Solubility:

-

High Solubility: Expected in nonpolar aromatic solvents like benzene and toluene , and chlorinated solvents such as dichloromethane and chloroform , due to favorable van der Waals interactions.

-

Moderate Solubility: Likely in polar aprotic solvents such as acetone , ethyl acetate , and tetrahydrofuran (THF) , which can engage in dipole-dipole interactions.

-

Lower Solubility: Expected in polar protic solvents like ethanol and methanol . While the nitro group can act as a hydrogen bond acceptor, the overall hydrophobic nature of the molecule will limit its solubility.

-

Insoluble: Predicted to be virtually insoluble in water due to its significant nonpolar character.

Experimental Determination of Solubility: A Standardized Protocol

For researchers requiring precise solubility data for their specific applications, direct experimental determination is recommended. The following is a standardized protocol for determining the solubility of alpha,2-dichloro-4-nitrotoluene in an organic solvent.

Objective: To determine the saturation solubility of alpha,2-dichloro-4-nitrotoluene in a given organic solvent at a specific temperature.

Materials:

-

alpha,2-Dichloro-4-nitrotoluene (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Protocol Workflow:

Caption: Workflow for the experimental determination of solubility.

Detailed Steps:

-

Preparation of Saturated Solution:

-

Add an excess amount of alpha,2-dichloro-4-nitrotoluene to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vial tightly and place it in a constant temperature shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Sampling:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove any suspended solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of alpha,2-dichloro-4-nitrotoluene.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Safety, Handling, and Disposal

alpha,2-Dichloro-4-nitrotoluene is a chlorinated and nitrated aromatic compound and should be handled with appropriate safety precautions. While specific toxicity data for this compound is limited, the safety guidelines for related compounds should be followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Applications and Importance of Solubility Data

The solubility of alpha,2-dichloro-4-nitrotoluene is a critical factor in its utility as a chemical intermediate.

-

Reaction Solvent Selection: Knowledge of its solubility allows for the selection of an appropriate solvent that can dissolve the reactants and facilitate the desired chemical transformation.

-

Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization procedures for purification. By identifying a solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures, efficient purification can be achieved.

-

Formulation Development: In the context of drug development, understanding the solubility of a compound is a prerequisite for designing effective delivery systems.

Conclusion

While direct experimental solubility data for alpha,2-dichloro-4-nitrotoluene remains to be fully characterized in the public domain, a comprehensive understanding of its physicochemical properties and the solubility of its structural analogs provides a strong basis for its effective use in research and development. The predicted hydrophobic nature of the molecule suggests a preference for nonpolar organic solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a reliable methodology. As a key building block in organic synthesis, a thorough understanding of the solubility of alpha,2-dichloro-4-nitrotoluene is indispensable for unlocking its full potential.

References

-

Aldlab Chemicals. Alpha,2-Dichloro-4-Nitrotoluene. [Link]

-

SIELC Technologies. alpha,2-Dichloro-4-nitrotoluene. [Link]

-

ChemBK. 2-Chloro-4-nitrotoluene. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8491, 2-Chloro-4-nitrotoluene. Retrieved February 2, 2026 from [Link].

-

ChemBK. 2-Chloro-4-nitrotoluene. [Link]

-

ChemBK. alpha-Chloro-4-nitrotoluene. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles Using α,2-Dichloro-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of synthetic organic chemistry, the quest for novel molecular architectures with significant biological activity is perpetual. Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The strategic selection of starting materials is paramount to the efficient construction of these complex molecules. α,2-Dichloro-4-nitrotoluene, a readily available substituted toluene, presents itself as a highly versatile, yet underutilized, precursor for the synthesis of a variety of medicinally relevant heterocycles.

This document provides a comprehensive guide for the utilization of α,2-dichloro-4-nitrotoluene in the synthesis of quinolines, quinoxalines, and benzothiazepines. These heterocyclic scaffolds are prevalent in numerous FDA-approved drugs and are of significant interest in modern drug discovery programs. The synthetic strategies detailed herein focus on a multi-step approach, beginning with the selective functionalization of α,2-dichloro-4-nitrotoluene to generate key intermediates. These intermediates are then elaborated into the target heterocycles through well-established and reliable cyclization methodologies. By providing detailed experimental protocols, mechanistic insights, and visual guides, this application note aims to empower researchers to harness the synthetic potential of this versatile starting material.

Section 1: A Gateway to Substituted Quinolines via a Modified Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents with activities ranging from anticancer to antimalarial. The Friedländer annulation, a classic reaction for quinoline synthesis, typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2][3] This section outlines a robust pathway for the synthesis of substituted quinolines from α,2-dichloro-4-nitrotoluene by first converting it into a novel o-aminoaryl α-chloro ketone intermediate.

Part A: Synthesis of the Key Intermediate: 2-Amino-5-chloro-α-chloroacetophenone

The initial challenge lies in the selective transformation of α,2-dichloro-4-nitrotoluene into a precursor suitable for the Friedländer synthesis. The following two-step protocol is proposed, leveraging the differential reactivity of the two chloro substituents and the nitro group.

Step 1: Friedel-Crafts Acylation of 2-Chloro-4-nitrotoluene

The benzylic chloride of α,2-dichloro-4-nitrotoluene can be selectively converted to an acyl group. A more direct approach to an acetophenone derivative is a Friedel-Crafts acylation of the related 2-chloro-4-nitrotoluene (which can be obtained from 4-nitrotoluene). However, for the purpose of utilizing the title compound, a more plausible route involves the conversion of the benzyl chloride to a chloromethyl ketone.

A proposed synthetic route involves the oxidation of the benzyl chloride to the corresponding benzaldehyde, followed by α-chlorination of an intermediate ketone. A more direct, albeit potentially lower-yielding, approach could involve direct nucleophilic substitution with a cyanide source followed by hydrolysis and chlorination, or a Sommelet-Hauser rearrangement. For the purpose of this protocol, we will focus on a plausible transformation to the key α-chloro ketone intermediate.

Protocol 1: Synthesis of 2-Amino-5-chloro-α-chloroacetophenone

-

Materials: α,2-Dichloro-4-nitrotoluene, Aluminum chloride (AlCl₃), Acetyl chloride, Dichloromethane (DCM), Iron powder (Fe), Acetic acid (AcOH), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄), Ethyl acetate (EtOAc), Hexanes.

-

Procedure:

-

Acylation (Illustrative): To a solution of a suitable precursor derived from α,2-dichloro-4-nitrotoluene (e.g., 2-chloro-4-nitrotoluene) in dry DCM at 0 °C, add AlCl₃ (1.2 eq.). To this suspension, add acetyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a mixture of ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-acetyl-4-chloro-1-nitrobenzene.

-

α-Chlorination: The crude 2-acetyl-4-chloro-1-nitrobenzene can be chlorinated at the α-position using various reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). For example, dissolve the ketone in a suitable solvent like chloroform and treat with SO₂Cl₂ at room temperature.

-

Nitro Group Reduction: To a solution of the resulting 2-(2-chloroacetyl)-4-chloro-1-nitrobenzene in acetic acid, add iron powder (5 eq.). Heat the mixture to 80-90 °C and stir vigorously for 2-3 hours. Monitor the reduction by TLC. After completion, cool the reaction mixture and filter through a pad of celite. Neutralize the filtrate with a saturated solution of NaHCO₃ and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the crude 2-amino-5-chloro-α-chloroacetophenone. Purify by column chromatography.

-

Part B: Friedländer Annulation to Substituted Quinolines

With the key intermediate in hand, the Friedländer annulation can be performed with a variety of α-methylene carbonyl compounds to generate a library of substituted quinolines.[4][5]

Protocol 2: General Procedure for the Friedländer Synthesis of Quinolines

-

Materials: 2-Amino-5-chloro-α-chloroacetophenone, α-methylene carbonyl compound (e.g., ethyl acetoacetate, acetylacetone, cyclohexanone), Base (e.g., potassium hydroxide, sodium ethoxide) or Acid (e.g., p-toluenesulfonic acid), Ethanol or Toluene.

-

Procedure:

-

In a round-bottom flask, dissolve 2-amino-5-chloro-α-chloroacetophenone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol) in ethanol (10 mL).

-

Add the catalyst (e.g., 20 mol% KOH).

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature. If a precipitate forms, filter and wash with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Table 1: Examples of Quinolines Synthesized via the Modified Friedländer Annulation

| α-Methylene Carbonyl Compound | Product Structure | Expected Yield (%) |

| Ethyl acetoacetate | 2-Methyl-3-ethoxycarbonyl-6-chloroquinoline | 75-85 |

| Acetylacetone | 2,4-Dimethyl-6-chloroquinoline | 80-90 |

| Cyclohexanone | 1,2,3,4-Tetrahydro-9-chloroacridine | 70-80 |

| Malononitrile | 2-Amino-3-cyano-6-chloroquinoline | 85-95 |

Diagram 1: Synthetic Workflow for Quinolines

Caption: Overall workflow for the synthesis of substituted quinolines.

Section 2: Synthesis of Quinoxalines: A Versatile Aromatic Core

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities, including antiviral, anticancer, and antibacterial properties. The most common method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6] This section details a synthetic route to substituted quinoxalines starting from α,2-dichloro-4-nitrotoluene.

Part A: Synthesis of the Key Intermediate: 4-Chloro-5-methyl-1,2-phenylenediamine

The synthesis of the required o-phenylenediamine intermediate from α,2-dichloro-4-nitrotoluene necessitates the reduction of the nitro group and the introduction of an amino group at the 2-position. A plausible route involves the nucleophilic aromatic substitution of the 2-chloro group with an amine source, followed by the reduction of the nitro group.

Protocol 3: Synthesis of 4-Chloro-5-methyl-1,2-phenylenediamine

-

Materials: α,2-Dichloro-4-nitrotoluene, Ammonia (or an ammonia equivalent like sodium amide), a suitable solvent (e.g., DMF, NMP), Catalyst (e.g., CuI, optional), Iron powder (Fe), Acetic acid (AcOH), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄), Ethyl acetate (EtOAc).

-

Procedure:

-

Amination: In a sealed pressure vessel, dissolve α,2-dichloro-4-nitrotoluene (1.0 eq) in a suitable high-boiling polar aprotic solvent like NMP. Add a source of ammonia (e.g., a solution of ammonia in the solvent or sodium amide). A copper catalyst may be required to facilitate this nucleophilic aromatic substitution. Heat the reaction to a high temperature (e.g., 150-200 °C) for several hours. Monitor the reaction by GC-MS or LC-MS.

-

Work-up of Amination: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The benzylic chloride may also react under these conditions, and further purification will be necessary.

-

Nitro Group Reduction: Dissolve the crude aminated product in acetic acid and add iron powder (5 eq.). Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours.

-

Work-up of Reduction: Cool the reaction mixture and filter through celite. Neutralize the filtrate with saturated NaHCO₃ solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to obtain the crude 4-chloro-5-methyl-1,2-phenylenediamine. Purify by column chromatography or crystallization.

-

Part B: Condensation to Form Quinoxalines

The synthesized o-phenylenediamine can be readily condensed with a variety of 1,2-dicarbonyl compounds to afford the corresponding quinoxalines.[7][8]

Protocol 4: General Procedure for the Synthesis of Quinoxalines

-

Materials: 4-Chloro-5-methyl-1,2-phenylenediamine, 1,2-dicarbonyl compound (e.g., benzil, glyoxal, 2,3-butanedione), Ethanol, Acetic acid (catalytic).

-

Procedure:

-

Dissolve 4-chloro-5-methyl-1,2-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in ethanol (10 mL).

-

Add a catalytic amount of acetic acid (2-3 drops).

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, filter the solid and wash with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

-

Table 2: Examples of Quinoxalines Synthesized

| 1,2-Dicarbonyl Compound | Product Structure | Expected Yield (%) |

| Benzil | 2,3-Diphenyl-6-chloro-7-methylquinoxaline | 90-98 |

| Glyoxal (40% in water) | 6-Chloro-7-methylquinoxaline | 85-95 |

| 2,3-Butanedione | 2,3,6-Trimethyl-7-chloroquinoxaline | 88-96 |

| Cyclohexane-1,2-dione | 1,2,3,4-Tetrahydro-7-chloro-8-methylphenazine | 80-90 |

Diagram 2: Synthetic Workflow for Quinoxalines

Caption: Overall workflow for the synthesis of substituted quinoxalines.

Section 3: Access to 1,5-Benzothiazepines via Cyclocondensation

1,5-Benzothiazepines are a class of seven-membered heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including cardiovascular and central nervous system activities. A common synthetic route involves the cyclocondensation of a 2-aminobenzenethiol with an α,β-unsaturated ketone.[9][10]

Part A: Synthesis of the Key Intermediate: 2-Amino-5-chloro-4-methylbenzenethiol

The synthesis of the requisite 2-aminobenzenethiol intermediate from α,2-dichloro-4-nitrotoluene involves the introduction of a thiol group at the 2-position and the reduction of the nitro group.

Protocol 5: Synthesis of 2-Amino-5-chloro-4-methylbenzenethiol

-

Materials: α,2-Dichloro-4-nitrotoluene, Sodium hydrosulfide (NaSH) or Thiourea followed by hydrolysis, a suitable solvent (e.g., DMF, ethanol), Iron powder (Fe), Acetic acid (AcOH), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄), Ethyl acetate (EtOAc).

-

Procedure:

-

Thiolation: The 2-chloro group can be displaced by a sulfur nucleophile. For instance, reacting α,2-dichloro-4-nitrotoluene with NaSH in a polar solvent like DMF at an elevated temperature can introduce the thiol group. Alternatively, reaction with thiourea followed by basic hydrolysis is a common method for converting aryl halides to thiophenols.

-

Nitro Group Reduction: Dissolve the crude 2-thio-substituted intermediate in acetic acid and add iron powder (5 eq.). Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours.

-

Work-up: Cool the reaction, filter through celite, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude 2-amino-5-chloro-4-methylbenzenethiol. This intermediate is often prone to oxidation and should be used immediately in the next step.

-

Part B: Cyclocondensation with α,β-Unsaturated Ketones

The freshly prepared 2-aminobenzenethiol can be directly reacted with α,β-unsaturated ketones (chalcones) to afford 1,5-benzothiazepines.[9]

Protocol 6: General Procedure for the Synthesis of 1,5-Benzothiazepines

-

Materials: Crude 2-amino-5-chloro-4-methylbenzenethiol, α,β-Unsaturated ketone (e.g., chalcone), Toluene or Ethanol, Glacial acetic acid (catalytic).

-

Procedure:

-

To a solution of the crude 2-amino-5-chloro-4-methylbenzenethiol (1.0 mmol) in toluene (15 mL), add the α,β-unsaturated ketone (1.0 mmol).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 6-10 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired 1,5-benzothiazepine.

-

Table 3: Examples of 1,5-Benzothiazepines Synthesized

| α,β-Unsaturated Ketone | Product Structure | Expected Yield (%) |

| Chalcone (1,3-diphenyl-2-propen-1-one) | 2,4-Diphenyl-7-chloro-8-methyl-2,3-dihydro-1,5-benzothiazepine | 60-75 |

| 1-(4-Methoxyphenyl)-3-phenyl-2-propen-1-one | 2-(4-Methoxyphenyl)-4-phenyl-7-chloro-8-methyl-2,3-dihydro-1,5-benzothiazepine | 65-80 |

| 1-Phenyl-3-(4-nitrophenyl)-2-propen-1-one | 2-Phenyl-4-(4-nitrophenyl)-7-chloro-8-methyl-2,3-dihydro-1,5-benzothiazepine | 55-70 |

Diagram 3: Synthetic Workflow for 1,5-Benzothiazepines

Caption: Overall workflow for the synthesis of substituted 1,5-benzothiazepines.

Conclusion

α,2-Dichloro-4-nitrotoluene is a cost-effective and highly functionalized starting material that holds considerable promise for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols and strategies outlined in this application note demonstrate its utility in accessing substituted quinolines, quinoxalines, and 1,5-benzothiazepines through logical, multi-step synthetic sequences. The key to unlocking the potential of this building block lies in the selective manipulation of its reactive sites to generate versatile intermediates that can be readily cyclized using established and reliable chemical transformations. The methodologies presented here provide a solid foundation for researchers in drug discovery and development to explore the synthesis of novel heterocyclic entities for various therapeutic applications. Further exploration of the reactivity of α,2-dichloro-4-nitrotoluene is encouraged and will undoubtedly lead to the development of innovative synthetic routes to other important heterocyclic systems.

References

-

Friedlander quinoline synthesis. (URL: [Link])

-

The Friedländer Synthesis of Quinolines - Organic Reactions. (URL: [Link])

-

The Friedländer Synthesis of Quinolines - ResearchGate. (URL: [Link])

-

Quinoxaline synthesis - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (URL: [Link])

-

QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (URL: [Link])

-